(1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol, commonly referred to as a cyclohexanol derivative, is a chiral compound with significant relevance in organic chemistry and pharmaceuticals. It has the molecular formula and a molecular weight of approximately 260.41 g/mol. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
(1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol is classified as a tertiary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. It also belongs to the category of volatile organic compounds and is recognized for its role as a human metabolite .
The synthesis of (1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol can be approached through several methods, primarily involving the construction of the cyclohexanol framework followed by functionalization:
The synthesis may involve steps such as:
The molecular structure of (1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol can be represented using various notations:
CC(C)[C@H]1CC[C@H](O)[C@H](C1)C(C)(C)c2ccccc2
InChI=1S/C18H28O/c1-13(2)14-10-11-17(19)16(12-14)18(3,4)15-8-6-5-7-9-15/h5-9,13-14,16-17,19H,10-12H2,1-4H3/t14-,16-,17-/m0/s1
The compound exhibits specific stereochemistry with three chiral centers at positions 1, 2, and 4. The configuration is critical for its biological activity.
(1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol participates in various chemical reactions typical for tertiary alcohols:
The reactivity of this compound is influenced by its steric hindrance due to bulky substituents. This affects both reaction rates and mechanisms.
The mechanism of action for (1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol primarily relates to its interactions within biological systems:
Studies indicate that similar compounds can exhibit diverse pharmacological effects based on their stereochemistry; thus, understanding the mechanism involves examining receptor binding affinities and metabolic pathways.
The physical properties of (1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol include:
Key chemical properties include:
These properties suggest potential applications in formulations requiring specific solubility characteristics.
(1S,2R,4S)-(+)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol finds applications in:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3